(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of two aromatic rings substituted with chlorine atoms and connected by a diazene (N=N) linkage. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another aromatic compound, such as 2,4,6-trichlorobenzene, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene linkage and aromatic rings allow it to bind to specific sites on target molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)hydrazine: Similar structure but with a hydrazine (NH-NH) linkage instead of a diazene (N=N) linkage.
1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)ethane: Similar structure but with an ethane (C-C) linkage instead of a diazene (N=N) linkage.
Uniqueness
(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets and enables the compound to undergo unique chemical reactions compared to its analogs.
Properties
CAS No. |
62172-85-4 |
---|---|
Molecular Formula |
C12H5Cl5N2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H5Cl5N2/c13-6-1-2-11(8(15)3-6)18-19-12-9(16)4-7(14)5-10(12)17/h1-5H |
InChI Key |
RWHNOHHKPNYRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.